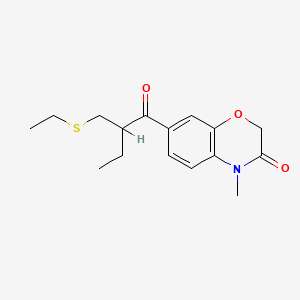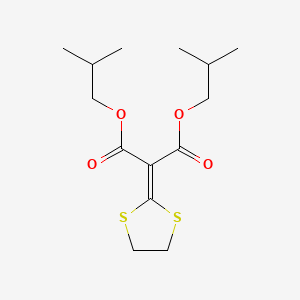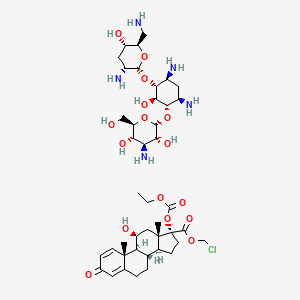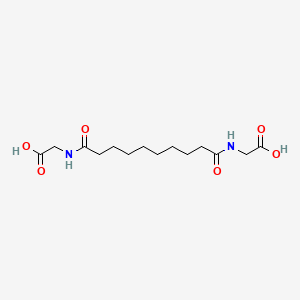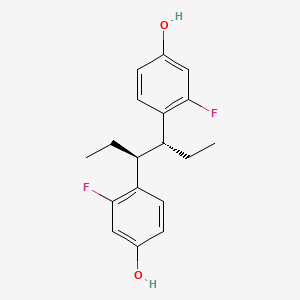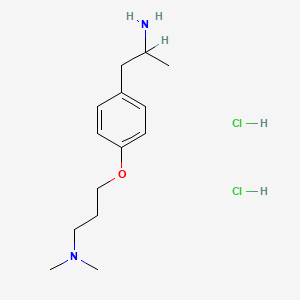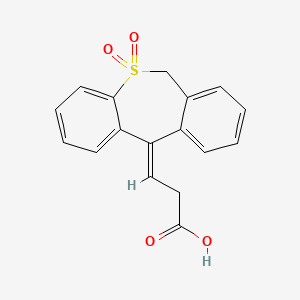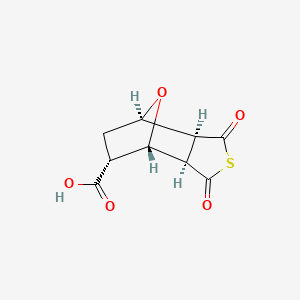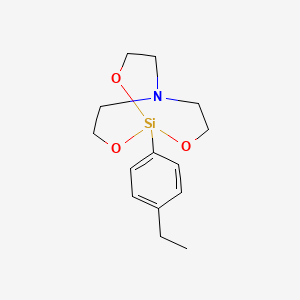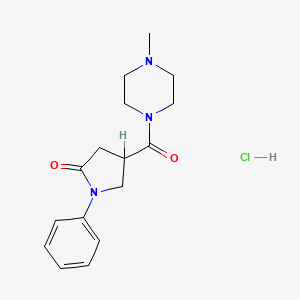
4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a phenyl group, and a pyrrolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperazine ring, followed by the introduction of the phenyl and pyrrolidinone groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. The process may include continuous flow reactions, automated systems, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
類似化合物との比較
Similar Compounds
Similar compounds include other piperazine derivatives and phenyl-pyrrolidinone compounds. Examples include:
- 4-(4-Methyl-1-piperazinyl)methyl benzoic acid dihydrochloride
- 4-(4-Methylpiperazin-1-yl)methyl benzoic acid dihydrochloride
Uniqueness
What sets 4-(4-Methyl-1-piperazinylcarbonyl)-1-phenyl-2-pyrrolidinone hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
74203-59-1 |
|---|---|
分子式 |
C16H22ClN3O2 |
分子量 |
323.82 g/mol |
IUPAC名 |
4-(4-methylpiperazine-1-carbonyl)-1-phenylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C16H21N3O2.ClH/c1-17-7-9-18(10-8-17)16(21)13-11-15(20)19(12-13)14-5-3-2-4-6-14;/h2-6,13H,7-12H2,1H3;1H |
InChIキー |
OPDATVJWULPMRD-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


